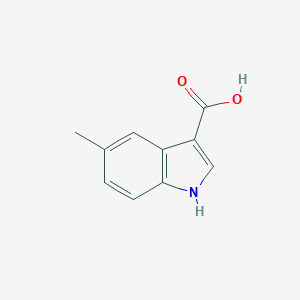

5-Methyl-1H-indole-3-carboxylic acid

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged pharmacophore" in drug discovery. mdpi.com This is due to its prevalence in a vast number of natural products, alkaloids, and pharmacologically active compounds. Its unique structure allows it to mimic the structure of peptides and bind to a variety of receptors and enzymes with high affinity.

The biological importance of this scaffold is exemplified by its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. nih.gov Furthermore, numerous clinically approved drugs incorporate the indole nucleus, including the anti-inflammatory drug Indomethacin, antiviral agent Arbidol, and anticancer medications like Vincristine and Vinblastine. nih.govnih.gov The versatility of the indole ring system allows for modifications at multiple positions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and antituberculosis effects. nih.gov

Historical Context of Indole-3-Carboxylic Acid Derivatives in Pharmaceutical Development

The research into indole-3-carboxylic acid and its derivatives has deep roots, originating from the study of natural products. A key historical compound is Indole-3-acetic acid (IAA), a potent phytohormone that plays a crucial role in regulating plant growth and development. nih.gov The discovery and study of IAA established the biological significance of the indole-3-substituted scaffold and inspired chemists to explore synthetic analogues for various applications.

This exploration led to the development of compounds with diverse biological activities. For instance, synthetic analogues of IAA have been investigated and developed as herbicides by targeting auxin signaling pathways in plants. frontiersin.org In the realm of human health, the structural motif of indole-3-carboxylic acid has been used as a template to design and synthesize novel therapeutic agents. This includes the development of compounds with potential applications in treating complex diseases, marking a clear trajectory from natural plant hormones to modern pharmaceutical development. scielo.br

Research Trajectory of 5-Methyl-1H-indole-3-carboxylic acid and its Analogues

While this compound is primarily valued as a key intermediate, its analogues have been the subject of specific and detailed biological investigation. chemimpex.com The methyl ester form, 5-Methylindole-3-carboxylic acid methyl ester, is noted for its role as a building block in the synthesis of pharmaceuticals targeting neurological disorders and cancer, as well as in the development of agrochemicals. chemimpex.com

A significant research focus has been on structurally similar analogues, such as 5-hydroxyindole-3-carboxylic acid derivatives. One study detailed the synthesis of 23 novel derivatives of 5-hydroxyindole-3-carboxylic acid, which were subsequently evaluated for their potential as anti-breast cancer agents. nih.gov These compounds were tested for cytotoxicity against the MCF-7 human breast cancer cell line. The research identified that ester derivatives were particularly potent, with one compound featuring a 4-methoxy group (Compound 5d) emerging as the most effective, exhibiting a half-maximal effective concentration (EC50) of 4.7 µM. nih.gov This line of research, which moves from a basic scaffold like this compound to highly functionalized and potent analogues, showcases a clear and targeted trajectory in drug discovery.

Current State of Research on Indole Carboxylic Acids

The broader family of indole carboxylic acids is a vibrant area of contemporary research, with different positional isomers of the carboxylic acid group leading to distinct pharmacological profiles.

Derivatives of indole-2-carboxylic acid have been extensively studied as inhibitors of enzymes crucial for disease progression. One major area of research is in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov By optimizing the structure of the indole-2-carboxylic acid scaffold, researchers have synthesized compounds that can effectively chelate Mg2+ ions in the active site of the integrase enzyme, a key mechanism for INSTIs. nih.gov

Another significant application is the development of dual inhibitors for the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. sci-hub.se A number of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors, with one of the most potent compounds, 9o-1 , showing IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se

| Compound ID | Target Enzyme(s) | IC50 Value (µM) | Source |

| 17a | HIV-1 Integrase | 3.11 | nih.gov |

| 9a-17 | IDO1 / TDO | 2.72 / 3.48 | sci-hub.se |

| 9o-1 | IDO1 / TDO | 1.17 / 1.55 | sci-hub.se |

This table is interactive and can be sorted by column.

Building on the historical context of Indole-3-acetic acid, research into indole-3-carboxylic acid derivatives continues to expand. A notable area of investigation is in agricultural science, where these compounds are being developed as potential transport inhibitor response 1 (TIR1) antagonists to create novel herbicides. frontiersin.org Several synthesized derivatives showed excellent inhibition (60–97%) on the roots and shoots of both dicotyledonous and monocotyledonous weeds. frontiersin.org

In pharmaceutical research, these derivatives are being explored for a range of therapeutic applications. Studies have highlighted their potential antimicrobial, antioxidant, and anti-inflammatory properties. The specific substitution patterns on the indole ring are crucial for their biological activity and their ability to interact with various enzymes and receptors.

Research into indole-5-carboxylic acid derivatives is an emerging field with significant therapeutic potential. A recent study focused on designing and synthesizing a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the production of uric acid, which is implicated in gout. nih.gov One compound from this series, 6c , demonstrated a potent inhibitory activity with an IC50 value of 0.13 μM, which was 22-fold more potent than the established drug allopurinol (B61711). nih.gov

Furthermore, the indole-5-carboxylic acid scaffold is used as a reactant for preparing tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators, and for creating antagonists for the human growth hormone secretagogue receptor, which could be used to treat obesity. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNAHYKFVSHGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593330 | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-02-1 | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Methyl-1H-indole-3-carboxylic acid

The synthesis of the indole (B1671886) nucleus is a well-established field in organic chemistry, with several classical methods being adaptable for the specific preparation of this compound. The primary routes include the Fischer, Reissert, and Japp-Klingemann indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is one of the most common and effective methods for creating indole rings. chemicalbook.comuc.pt The reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, under acidic conditions. chemicalbook.comuc.pt To synthesize this compound, the required starting materials would be p-tolylhydrazine (4-methylphenylhydrazine) and pyruvic acid.

The general mechanism involves several key steps:

Formation of the phenylhydrazone from p-tolylhydrazine and pyruvic acid.

Protonation and isomerization to an enamine tautomer.

An irreversible chemicalbook.comchemicalbook.com-sigmatropic rearrangement, which breaks the N-N bond.

The resulting double imine rearomatizes, followed by an intramolecular attack by the nucleophilic amine group to form an aminoindoline intermediate.

Finally, the elimination of ammonia (B1221849) and subsequent aromatization yield the indole ring. chemicalbook.com

Various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. chemicalbook.com The process can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. uc.pt

Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indole-2-carboxylic acids, which can be precursors or isomers of the target compound. vapourtec.com This method involves the reductive cyclization of an o-nitrophenylpyruvate derivative. vapourtec.comnih.gov For the synthesis of a 5-methyl substituted indole, the starting material would be 4-methyl-2-nitrotoluene.

The key steps are:

Condensation of 4-methyl-2-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base (potassium ethoxide is often more effective than sodium ethoxide) to form ethyl 4-methyl-2-nitrophenylpyruvate. vapourtec.com

Reductive cyclization of this intermediate, typically using zinc dust in acetic acid, reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form 5-methyl-1H-indole-2-carboxylic acid. vapourtec.comnih.gov

While this method directly produces the indole-2-carboxylic acid isomer, modifications or alternative starting materials would be necessary to achieve the 3-carboxylic acid substitution pattern.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for preparing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. rsc.org These hydrazones are key intermediates that can then be cyclized to form indoles via the Fischer indole synthesis pathway. rsc.orgworktribe.com

To produce this compound, the synthesis would proceed as follows:

Preparation of a diazonium salt from p-toluidine (B81030) (4-methylaniline).

Reaction of the diazonium salt with a β-keto-acid, such as 2-ketoglutaric acid, under basic conditions. worktribe.com

The reaction proceeds through an azo intermediate, which then undergoes hydrolysis and decarboxylation to yield the corresponding hydrazone. rsc.org

This hydrazone intermediate is then subjected to acidic conditions to induce cyclization, following the Fischer indole mechanism, to yield this compound. rsc.org

| Synthetic Route | Key Starting Materials | Primary Product | Reference |

| Fischer Indole Synthesis | p-Tolylhydrazine, Pyruvic acid | This compound | chemicalbook.comuc.pt |

| Reissert Indole Synthesis | 4-Methyl-2-nitrotoluene, Diethyl oxalate | 5-Methyl-1H-indole-2-carboxylic acid | vapourtec.comnih.gov |

| Japp-Klingemann Reaction | p-Toluidine, β-Keto-acid (e.g., 2-ketoglutaric acid) | Hydrazone intermediate, then this compound | rsc.orgworktribe.com |

Advanced Synthetic Strategies for Indole-3-carboxylic Acid Derivatives

Modern synthetic chemistry has introduced several advanced strategies to overcome the limitations of classical methods, offering improved efficiency, sustainability, and molecular diversity. These include multi-component reactions, flow chemistry, and green chemistry methodologies.

Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. acs.org This approach offers high atom economy and procedural simplicity. Several MCRs have been developed for the synthesis of complex indole derivatives.

One notable example is an Ugi four-component reaction (Ugi-4CR) followed by a cyclization step. A sustainable protocol involves the reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to generate an intermediate that undergoes acid-induced cyclization to form the indole core. rsc.org This method is advantageous as it uses inexpensive starting materials and avoids harsh conditions or metal catalysts. rsc.org Other MCRs, such as those catalyzed by L-proline, have been developed for the one-pot synthesis of various 3-substituted indole derivatives from indoles, aldehydes, and malononitrile. researchgate.net

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over batch production, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. uc.ptbeilstein-journals.org

A multi-step flow synthesis has been successfully developed for the production of an indole-3-carboxylic ester. beilstein-journals.org The process involved a reductive cyclization of a functionalized precursor using a heterogeneous catalyst (10% Pd/C) packed into a flow reactor (a ThalesNano H-cube system). beilstein-journals.org By optimizing parameters such as flow rate, temperature, pressure, and catalyst, a high conversion rate (>98%) and a throughput of 3.7 g/h were achieved. beilstein-journals.org This demonstrates the feasibility of producing indole-3-carboxylic acid derivatives on demand and at scale using a flexible and efficient flow chemistry approach. beilstein-journals.org

Table 2.2.2: Optimization of Reductive Cyclization in Flow Chemistry Data adapted from a study on the synthesis of an indole-3-carboxylic ester derivative. beilstein-journals.org

| Entry | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Conversion (%) |

| 1 | 0.4 | 50 | 1 | >98 |

| 2 | 0.8 | 50 | 1 | >98 (mixture) |

| 3 | 1.0 | 50 | 1 | >98 (mixture) |

| 15 | 1.3 | 50 | 15 | >98 |

| 18 | 1.3 | 70 | 15 | >98 |

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net In the context of indole synthesis, this often involves using environmentally benign solvents like water or ethanol (B145695), employing reusable catalysts, and developing solvent-free or microwave-assisted reaction conditions. researchgate.net

A recently developed two-step synthesis of the indole core exemplifies a green approach. It involves an Ugi multicomponent reaction followed by an acid-induced cyclization, conducted under mild conditions using ethanol as the solvent without any metal catalyst. rsc.org This method stands in contrast to classical syntheses like the Fischer method, which often require hazardous precursors (phenylhydrazines) and harsh, highly acidic refluxing conditions. rsc.org The use of microwave irradiation is another green technique that can significantly reduce reaction times and improve yields in reactions such as the Fischer-indole synthesis. researchgate.net

Derivatization of this compound

The carboxylic acid functional group at the C3 position of the indole ring is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with potential applications in medicinal and materials chemistry.

Esterification is a fundamental derivatization of this compound. The resulting esters, such as the methyl ester, are often used as intermediates in the synthesis of more complex bioactive molecules. chemimpex.com

A common and effective method for preparing the methyl ester involves treating the carboxylic acid with methanol (B129727) in the presence of a dehydrating or activating agent. One documented procedure utilizes thionyl chloride (SOCl₂) as the activating agent. chemicalbook.com The reaction is typically performed by cooling a solution of the carboxylic acid in methanol to 0 °C, followed by the slow addition of thionyl chloride. The mixture is then stirred at room temperature and subsequently heated to reflux to drive the reaction to completion. chemicalbook.com After an aqueous workup and extraction with an organic solvent like ethyl acetate (B1210297), the crude product can be purified by chromatography to yield methyl 5-methyl-1H-indole-3-carboxylate. chemicalbook.com

Table 2.3.1: Reagents for the Synthesis of Methyl 5-methyl-1H-indole-3-carboxylate

| Reactant/Reagent | Role |

| This compound | Starting Material |

| Methanol (MeOH) | Reactant and Solvent |

| Thionyl chloride (SOCl₂) | Activating Agent |

| Ethyl acetate (EtOAc) | Extraction Solvent |

| Deionized water (H₂O) | Quenching Agent |

Amidation and hydrazide formations

The carboxylic acid moiety at the C3 position of this compound is a prime site for functionalization, most notably through amidation and hydrazide formation. These transformations provide access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The direct condensation of this compound with primary or secondary amines is a common strategy for the synthesis of the corresponding amides. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A variety of amides can be synthesized through direct condensation of carboxylic acids and amines. researchgate.net One-step protocols for the reductive condensation between various substrates can also be employed. researchgate.net While direct amidation of carboxylic acids with amines is a desirable approach, it often requires catalysts or prior activation of the carboxylic acid. nih.gov

A general procedure for the synthesis of primary and secondary amides from carboxylic acids involves the use of a low-cost and readily available catalyst, such as Mg(NO₃)₂·6H₂O or imidazole, with urea (B33335) serving as a stable nitrogen source. researchgate.net Another approach involves a metal- and solvent-free method conducted at moderate temperatures in the presence of a suitable base. nih.gov

The synthesis of 5-methyl-1H-indole-3-carbohydrazide (CAS 90839-95-5) from the parent carboxylic acid is a key transformation that opens up further synthetic possibilities. guidechem.com This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). who.intnih.gov For instance, a general method for preparing carbohydrazides involves refluxing the corresponding methyl ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. who.intnih.govajgreenchem.com

Table 1: Examples of Amidation and Hydrazide Formation Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Methylpyrazine-2-carboxylic acid | 1. CH₃OH, H₂SO₄ (cat.), reflux; 2. Hydrazine hydrate, reflux | 5-Methylpyrazine-2-carbohydrazide | who.int |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, ethanol, reflux | 1H-Indole-2-carbohydrazide | nih.gov |

| Carboxylic Acids | Amines, Hydrothermal conditions (250 °C, 40 bar) | Amides | researchgate.netsci-hub.se |

| Carboxylic Acids | Formamides, KOtBu, 40 °C, air | Amides | nih.gov |

| Methyl benzoate | Sodium amidoboranes (NaNHRBH₃), THF, room temperature | Primary and secondary amides | nih.gov |

Introduction of diverse substituents on the indole ring

The indole ring of this compound is amenable to the introduction of a variety of substituents, which can significantly modulate the electronic properties and biological activity of the resulting molecules. Electrophilic aromatic substitution is a primary method for achieving this functionalization.

Halogenation of the indole nucleus can be achieved using various reagents. For instance, N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin (B127087) can be used for the bromination of indoles.

The Friedel-Crafts acylation is another powerful tool for introducing acyl groups onto the indole ring, typically at the C3 position for free (N-H) indoles. researchgate.net However, with the C3 position occupied by a carboxylic acid group, acylation may be directed to other positions, or the carboxylic acid group can be used to direct the acylation. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgsigmaaldrich.comnih.gov Zinc oxide has also been shown to be an effective catalyst for the regioselective acylation of indoles. researchgate.net

Cyclization reactions and complex molecular architectures

The structural framework of this compound serves as an excellent starting point for the construction of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are key strategies in this regard, leading to the formation of novel polycyclic architectures.

One important class of compounds that can be synthesized are β-carbolines, which are tricyclic pyrido[3,4-b]indoles. tandfonline.comnih.govljmu.ac.ukresearchgate.netsciforum.net The synthesis of β-carboline derivatives can be achieved through various methods, including the Pictet-Spengler reaction of tryptophan derivatives (which are structurally related to indole-3-acetic acid) followed by oxidation. nih.govresearchgate.net

Another approach to complex architectures involves the intramolecular Friedel-Crafts reaction. For example, the cyclization of indole-3-acetic acid derivatives can lead to the formation of fused ring systems. masterorganicchemistry.com The synthesis of indolocarbazoles can be achieved through the acid-induced intramolecular cyclization of bisindolesuccinic acid derivatives.

Furthermore, the synthesis of pyrano[3,4-b]indol-1-ones represents another avenue for creating complex molecular architectures from indole carboxylic acid precursors.

Catalytic Approaches in the Synthesis of Indole Carboxylic Acids

Catalytic methods have revolutionized the synthesis of indoles and their derivatives, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Rhodium-catalyzed reactions have emerged as a powerful tool for the C-H functionalization of indoles. rsc.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H activation can be used for the direct alkenylation of N-phenylindole-3-carboxylic acids. researchgate.net These catalysts can also mediate the C2-selective carbenoid functionalization of indoles with diazo compounds. mdpi.com

Stereoselective Synthesis of this compound derivatives

The synthesis of enantiomerically pure indole derivatives is of paramount importance, particularly in the development of pharmaceuticals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, and several strategies can be employed to achieve this for derivatives of this compound.

Asymmetric hydrogenation is a powerful technique for introducing chirality. Transition metal catalysts, particularly those based on rhodium and iridium, in combination with chiral ligands, are highly effective for the enantioselective hydrogenation of prochiral olefins. dicp.ac.cnnih.govchinesechemsoc.orgrsc.org For instance, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids can be catalyzed by chiral transition metal carbonyl clusters. rsc.org The palladium-catalyzed asymmetric hydrogenation of unprotected indoles has also been developed, utilizing a strong Brønsted acid as an activator. dicp.ac.cn

The use of chiral catalysts is another key approach. Chiral carboxylic acids, in combination with achiral transition metal complexes (e.g., Co, Rh, Ir), can induce enantioselectivity in C-H activation reactions. snnu.edu.cn Chiral ligands play a crucial role in controlling the stereochemical outcome of metal-catalyzed reactions. nih.govnih.govmdpi.com For example, rhodium(II) catalysts with chiral ligands have been used for the enantioselective C-H functionalization of indoles with diazo compounds. nih.gov

Biological Activities and Pharmacological Investigations of 5 Methyl 1h Indole 3 Carboxylic Acid Derivatives

Anti-cancer and Anti-proliferative Activities

The indole (B1671886) scaffold is a prominent feature in numerous natural and synthetic therapeutic agents with anti-cancer properties. nih.gov Derivatives of indole-3-carboxylic acid, including those with a methyl group at the 5-position, have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. nih.govnih.gov

A substantial body of research has demonstrated the cytotoxic effects of indole-3-carboxylic acid derivatives against several human cancer cell lines. Studies on 5-hydroxyindole-3-carboxylic acid derivatives showed significant cytotoxic effects against the MCF-7 breast cancer cell line. nih.govresearchgate.net For instance, an ester derivative possessing a 4-methoxy group, compound 5d, was identified as the most potent compound in one study, with a half-maximal effective concentration (IC50) of 4.7 µM against MCF-7 cells. nih.govresearchgate.net Other ester derivatives, 5a and 5l, also demonstrated notable cytotoxicity with IC50 values under 10 µM against this cell line. nih.govresearchgate.net

Similarly, various diindolylmethane (DIM) derivatives synthesized from substituted indoles have been tested against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 cells. researchgate.net An N-glycosylated DIM derivative, compound 7d, was found to be particularly effective. researchgate.net Furthermore, indole-3-carboxylic acid conjugates of the sesquiterpene melampomagnolide-B have shown remarkable growth inhibition. The indole-3-carboxylic acid conjugate 7k displayed potent activity against a panel of solid tumor cell lines, with GI50 (50% growth inhibition) values ranging from 0.04 to 0.61 µM. nih.gov

| Compound | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Compound 5d (ester derivative) | MCF-7 | IC50 | 4.7 | nih.govresearchgate.net |

| Compound 5a (ester derivative) | MCF-7 | IC50 | <10 | nih.govresearchgate.net |

| Compound 5l (ester derivative) | MCF-7 | IC50 | <10 | nih.govresearchgate.net |

| Compound 7k (MMB conjugate) | Solid Tumors (various) | GI50 | 0.04 - 0.61 | nih.gov |

| Compound 7k (MMB conjugate) | Leukemia (various) | GI50 | 0.04 - 0.28 | nih.gov |

The anti-cancer effects of indole derivatives are attributed to their interaction with various molecular targets crucial for cancer cell growth and survival. One key mechanism is the inhibition of survivin, a member of the inhibitor of apoptosis (IAP) protein family. brieflands.com Indole analogs of the compound UC-112 have been identified as selective and effective survivin inhibitors, which can lead to the induction of apoptosis in malignant cells without harming normal tissues. brieflands.com

Other indole-based compounds have been found to target the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com Molecular docking studies have validated the potential of pyrazolinyl-indole derivatives to inhibit EGFR, a key receptor in cell proliferation pathways. mdpi.com Additionally, some indole derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division. nih.gov The attachment of specific heterocyclic rings to the indole core has been shown to enhance this activity. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the anticancer potency of 5-Methyl-1H-indole-3-carboxylic acid derivatives. Research indicates that modifications at various positions of the indole ring significantly influence their cytotoxic activity. nih.gov

Substitution at N-1: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity, in some cases by as much as 60-fold compared to the non-substituted analogues. nih.gov

Substitution at C-3: The nature of the substituent at the C-3 position is critical. While some derivatives with olefin substitutions at C-3 exhibited lesser activity, the presence of a carboxyl group has been found to increase anti-tumor efficacy. nih.gov

Substitution at C-5: The substituent at the 5-position also plays a key role. Studies comparing derivatives of 5-bromoindole (B119039), 5-nitroindole, and 5-cyanoindole (B20398) found that diindolylmethanes (DIMs) based on 5-bromoindole were generally more effective than those derived from the other substituted indoles. researchgate.net

Functional Group Modification: For 5-hydroxyindole-3-carboxylic acid derivatives, converting the carboxylic acid to an ester group generally improved cytotoxic potency. nih.govbrieflands.com Furthermore, the presence of electron-donating groups on substituents, such as a p-methoxy phenyl group, was associated with better cytotoxic activity compared to benzyl (B1604629) or p-methyl benzyl groups. nih.govbrieflands.com

| Modification Site | Favorable Substituent/Modification | Effect | Source |

|---|---|---|---|

| N-1 Position | Methyl group | Significantly enhanced activity | nih.gov |

| C-5 Position | Bromo group (in DIMs) | More effective than nitro or cyano groups | researchgate.net |

| Carboxyl Group at C-3 | Esterification | Improved cytotoxic potency | nih.govbrieflands.com |

| N-1 Substituent | p-methoxy phenyl group | Better potency than benzyl groups | nih.govbrieflands.com |

Anti-inflammatory Properties

Derivatives of this compound are recognized as important building blocks for compounds with anti-inflammatory properties. chemimpex.com The indole moiety is a core component of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. researchgate.netnih.gov

Research into novel 1,5-disubstituted indole derivatives has demonstrated significant anti-inflammatory activity. researchgate.net A study screening a series of these compounds reported anti-inflammatory effects ranging from 12.12% to 65.51% inhibition in relevant assays. researchgate.net Another study focused on hybrid molecules combining indole and imidazolidine (B613845) nuclei, specifically 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52). nih.gov The anti-inflammatory activity of these compounds was confirmed by their ability to reduce leukocyte migration and decrease the release of the pro-inflammatory cytokines TNF-α and IL-1β in animal models. nih.gov

Neuroprotective and Neuroactivity Modulation

Indole-based compounds have garnered increasing attention for their potential neuroprotective benefits. mdpi.com Phytochemicals such as indole-3-carbinol (B1674136) and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects through multiple mechanisms. mdpi.com These include acting as mimics for brain-derived neurotrophic factor (BDNF), inducing Akt phosphorylation, and activating the Nrf2 antioxidant defense pathway. mdpi.com Studies on 1,3,5-trisubstituted indole derivatives have highlighted their potential as multifunctional neuroprotectors for conditions like Alzheimer's disease, demonstrating strong antioxidant and amyloid disaggregating activities. nih.gov

A key mechanism for the neuroactivity of indole derivatives is the inhibition of monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme that catalyzes the breakdown of monoamine neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govwikipedia.org

New series of N-substituted indole-based analogues have been designed and evaluated as potent and selective MAO-B inhibitors. nih.gov In one study, compounds 4b and 4e showed high inhibitory activity against MAO-B with IC50 values of 1.65 µM and 0.78 µM, respectively. nih.gov These compounds also demonstrated high selectivity for MAO-B over the MAO-A isoform, with selectivity indices greater than 60 and 120, respectively. nih.gov Further kinetic analysis of the most potent derivative, 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide), revealed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM. nih.gov

| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) vs MAO-A | Source |

|---|---|---|---|

| 4b | 1.65 | >60 | nih.gov |

| 4e | 0.78 | >120 | nih.gov |

Effects on oxidative stress and lipid peroxidation in neuronal models

Derivatives of indole-3-carboxylic acid have demonstrated significant neuroprotective properties by mitigating oxidative stress, a key factor in the pathology of various neurodegenerative diseases. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, leading to cellular damage. nih.gov Studies on neuronal models have shown that indole-based compounds can protect cells from oxidative damage. For instance, in a study using H₂O₂-stimulated human neuroblastoma SH-SY5Y cells, treatment with certain 1,3,5-trisubstituted indole derivatives significantly reduced cell death compared to cells treated with H₂O₂ alone, thereby preserving cell viability. nih.gov

Furthermore, investigations into an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid revealed its capacity to counteract scopolamine-induced oxidative stress in the hippocampus of rats. mdpi.com This was evidenced by the compound's ability to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, which were elevated by scopolamine. mdpi.com Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), have also been shown to prevent oxidative stress-induced apoptosis in hippocampal neuronal cells. nih.gov These findings underscore the potential of indole-3-carboxylic acid derivatives to act as potent antioxidants within the central nervous system, protecting neurons from the detrimental effects of oxidative damage and lipid peroxidation. nih.govmdpi.comnih.gov

Modulation of neurotransmitter systems (e.g., muscarinic acetylcholine (B1216132) receptors)

The cholinergic system, particularly the muscarinic acetylcholine receptors (mAChRs), plays a crucial role in regulating essential functions of the central nervous system, including cognition, memory, and motor control. nih.gov There are five subtypes of mAChRs (M1-M5), which are G protein-coupled receptors that are widely expressed in the brain. nih.goved.ac.uk Dysfunction in this system is implicated in neurodegenerative disorders like Alzheimer's disease. mdpi.com

Research has shown that derivatives of indole-carboxylic acids can modulate the cholinergic system. In a scopolamine-induced model of dementia in rats, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid effectively restored acetylcholine (ACh) levels in the hippocampus, which had been depleted by the muscarinic antagonist scopolamine. mdpi.com The compound also normalized the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh. mdpi.com This dual action of restoring neurotransmitter levels and regulating enzymatic activity highlights the potential of these compounds to correct cholinergic deficits associated with cognitive impairment. The ability to interact with the muscarinic system makes these indole derivatives promising candidates for further investigation in the context of neurological disorders characterized by cholinergic dysfunction.

Antimicrobial and Antiviral Activities

Derivatives based on the indole-3-carboxylic acid scaffold have been extensively explored for their potential as antimicrobial and antiviral agents, demonstrating a broad spectrum of activity against various pathogens. nih.govresearchgate.netnih.gov

Antibacterial spectrum and efficacy

Numerous studies have confirmed the potent antibacterial properties of indole-3-carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed good to very good antibacterial activity against a panel of eight bacterial species, with minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov Similarly, a study on (5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids found that all synthesized compounds exhibited antibacterial activity, with many proving to be more potent than the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Furthermore, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated high activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Mycobacterium smegmatis. mdpi.com

| Compound Class | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative panel | Good to very good activity (MICs: 0.004–0.045 mg/mL) | nih.gov |

| (5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids | S. aureus, E. cloacae, P. aeruginosa, L. monocytogenes, E. coli | More potent than ampicillin and streptomycin against several strains | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus, MRSA, M. smegmatis | High activity (MIC < 1 µg/mL for some derivatives against staphylococci) | mdpi.com |

Antifungal properties

The antifungal potential of indole-3-carboxylic acid derivatives has also been well-documented. The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives that showed antibacterial effects also exhibited good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov Trichoderma viride was identified as the most sensitive fungal strain to these compounds. nih.gov Another study also reported that their synthesized indole derivatives possessed good antifungal activity, which was superior to that of the reference drugs used. nih.gov

Antiviral potential against specific viruses (e.g., BVDV, HCV, influenza A/Aichi/2/69)

The antiviral properties of substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids have been investigated against several viruses. researchgate.net While most of the tested compounds were found to be inactive against bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV), specific derivatives showed significant promise against influenza. The hydrochlorides of the ethyl esters of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid effectively suppressed the replication of the influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations. researchgate.net These two compounds also demonstrated high efficacy in a mouse model of influenza pneumonia, proving more effective than the commercial antiviral drug Arbidol. researchgate.net

| Compound Class | Virus | Observed Activity | Reference |

|---|---|---|---|

| Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids | Bovine Viral Diarrhea Virus (BVDV) | Inactive | researchgate.net |

| Hepatitis C Virus (HCV) | Inactive | researchgate.net | |

| Influenza A/Aichi/2/69 (H3N2) | Two ethyl ester derivatives effectively suppressed viral replication in vitro and in vivo | researchgate.net |

Enzyme Activity Modulation

Derivatives of this compound have been identified as modulators of various enzymes, which is a key mechanism underlying their diverse biological activities. For instance, N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated as inhibitors of the urease enzyme from Helicobacter pylori. mdpi.com Certain derivatives showed potent urease inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor thiourea. mdpi.com

In the context of neurodegenerative diseases, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid was found to possess monoamine oxidase B (MAO-B) inhibiting effects and also normalized acetylcholinesterase (AChE) activity. mdpi.com The inhibition of these enzymes is a therapeutic strategy for conditions like Parkinson's and Alzheimer's diseases. Furthermore, the antimicrobial activity of some indole derivatives has been linked to enzyme inhibition. Docking studies suggest that the antibacterial action of certain thiazolidinone-indole hybrids is likely due to the inhibition of E. coli MurB, while their antifungal effect may involve the inhibition of 14α-lanosterol demethylase (CYP51). nih.gov These examples demonstrate the capacity of indole-3-carboxylic acid derivatives to selectively interact with and modulate the activity of a wide range of clinically relevant enzymes.

Inhibition of specific enzymes (e.g., α-Glucosidase, URAT1, Xanthine (B1682287) Oxidase, FabG)

Derivatives of indole-3-carboxylic acid have been the subject of significant research due to their potential to inhibit various enzymes involved in metabolic and infectious diseases.

α-Glucosidase Inhibition: Certain synthetic indole derivatives have demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can help manage postprandial hyperglycemia. For instance, a series of 3,3-di(indolyl)indolin-2-ones, which are structurally related to the indole-3-carboxylic acid scaffold, were synthesized and evaluated for their enzymatic inhibition. nih.gov One compound in this series, 3,3-Di(5-hydroxy-1H-indole-3-yl)-5-nitroindolin-2-one, showed a significant α-glucosidase inhibition of 67 ± 13% compared to the standard drug acarbose, which exhibited 19 ± 5% inhibition. nih.gov This suggests that the indole nucleus is a promising framework for developing new α-glucosidase inhibitors. nih.govresearchgate.net Further studies on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives also revealed potent α-glucosidase inhibitory activity, with some compounds showing a 28-fold improvement in inhibition compared to acarbose. researchgate.net

URAT1 and Xanthine Oxidase Inhibition: Urate transporter 1 (URAT1) and xanthine oxidase (XO) are key targets in the management of hyperuricemia and gout. nih.govnih.gov URAT1 is a major transporter responsible for the reabsorption of urate in the kidneys, while XO catalyzes the production of uric acid. nih.govresearchgate.net Researchers have designed and synthesized indole-3-carboxylic acid derivatives as potential inhibitors of these targets. One study identified 5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid as a promising dual inhibitor of both URAT1 and xanthine oxidase. researchgate.net In another study, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed, and compound 6c from this series demonstrated potent XO inhibitory activity with an IC₅₀ value of 0.13 μM, which was significantly more potent than the drug allopurinol (B61711) (IC₅₀ = 2.93 μM). nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

| 3,3-Di(indolyl)indolin-2-ones | α-Glucosidase | Compound 1i showed 67% inhibition compared to 19% for acarbose. | nih.gov |

| Indole-3-carboxamide derivatives | URAT1 & Xanthine Oxidase | Identified as a promising dual inhibitor. | researchgate.net |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase | Compound 6c (IC₅₀ = 0.13 μM) was 22-fold more potent than allopurinol. | nih.gov |

| Indole-3-carboxylate (B1236618) derivatives | FabG | Ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate identified as an allosteric inhibitor. | researchgate.net |

FabG Inhibition: FabG, an essential enzyme in the bacterial fatty acid biosynthetic system (FAS II), has been identified as a target for novel antibacterial agents. Previous research has identified an indole-3-carboxylate derivative, ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate, as a promising hit with an allosteric mode of inhibition against FabG. researchgate.net

Effects on Plant Physiology (Herbicidal Activity)

Indole-3-carboxylic acid and its derivatives, structurally similar to the natural plant hormone auxin (indole-3-acetic acid, IAA), have been investigated for their effects on plant physiology, particularly as herbicides. nih.govfrontiersin.org

The primary receptor for auxin is the Transport Inhibitor Response 1 (TIR1) protein, which is a component of an E3 ubiquitin ligase complex. nih.gov While many synthetic auxinic herbicides act as TIR1 agonists, leading to uncontrolled growth and plant death, recent research has focused on developing TIR1 antagonists. nih.govresearchgate.netnih.gov A series of novel α-substituted indole-3-carboxylic acid derivatives were designed and synthesized to act as TIR1 antagonists. nih.gov Molecular docking studies have shown that these compounds can interact with the TIR1 protein through π–π stacking, hydrogen bonds, and hydrophobic interactions, effectively blocking the natural auxin signaling pathway. nih.govnih.gov This antagonism disrupts the normal growth processes regulated by auxin, leading to herbicidal effects.

The antagonistic action of indole-3-carboxylic acid derivatives on the TIR1 receptor translates into significant herbicidal activity. In laboratory assays, these compounds have demonstrated potent inhibition of root and shoot growth in both monocotyledonous and dicotyledonous weeds. nih.govresearchgate.net For example, several synthesized compounds showed excellent inhibitory effects (60–97% inhibition) on the roots and shoots of barnyard grass (Echinochloa crus-galli) and rape (Brassica napus). nih.gov Two specific compounds, 10d and 10h , exhibited inhibition rates of up to 96% and 95%, respectively, on the root growth of rape at a concentration of 100 mg/L. nih.govresearchgate.netnih.gov Notably, these compounds maintained high inhibition rates of 92% and 93% even at a lower concentration of 10 mg/L, indicating their potential for development as new auxin mimic herbicides. nih.govfrontiersin.org

| Compound | Weed Species | Concentration (mg/L) | Root Inhibition (%) | Reference |

| 10d | Rape (B. napus) | 100 | 96 | nih.gov |

| 10d | Rape (B. napus) | 10 | 92 | nih.gov |

| 10h | Rape (B. napus) | 100 | 95 | nih.gov |

| 10h | Rape (B. napus) | 10 | 93 | nih.gov |

Other Biological Activities

The indole nucleus is a key structural motif in many compounds investigated for anti-diabetic properties. nih.gov The potential of indole derivatives to manage diabetes is often linked to their ability to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govnih.gov As mentioned previously, derivatives such as 3,3-di(indolyl)indolin-2-ones have shown superior α-glucosidase inhibitory activity compared to acarbose, a commonly used anti-diabetic drug. nih.govresearchgate.net The favorable inhibition of α-glucosidase combined with lower α-amylase inhibition is considered advantageous as it may reduce the gastrointestinal side effects associated with some commercial anti-diabetic agents. researchgate.net The broad range of biological activities associated with indole derivatives continues to make them a promising source for the discovery of novel anti-diabetic drugs. nih.gov

Platelet aggregation is a critical process in hemostasis, but its abnormal activation can lead to the development of cardiovascular diseases. nih.gov Consequently, there is significant interest in identifying compounds that can inhibit platelet aggregation. While various classes of compounds, including those with carboxylic acid functionalities, have been studied for their anti-platelet effects, specific research on the anti-platelet aggregation activity of this compound derivatives is not extensively detailed in the reviewed literature. mdpi.comaccscience.com However, the general therapeutic potential of carboxylic acid derivatives in modulating platelet function suggests that this could be a valuable area for future investigation.

Angiotensin II Receptor Antagonism

Research into the derivatives of this compound has identified their potential as antagonists of the Angiotensin II receptor, a key target in the management of hypertension. Scientific investigations have focused on the design, synthesis, and biological evaluation of novel compounds based on this indole scaffold, revealing promising antihypertensive activity.

A notable study in this area describes a new series of indole-3-carboxylic acid derivatives designed as Angiotensin II receptor 1 (AT₁) antagonists. ebi.ac.uknih.gov Through molecular design and synthesis, researchers developed compounds that were evaluated for their in vitro and in vivo efficacy. ebi.ac.uknih.gov

Radioligand binding studies are a crucial in vitro method to determine the affinity of a compound for a specific receptor. In these assays, the novel indole-3-carboxylic acid derivatives demonstrated a high nanomolar affinity for the AT₁ subtype of the angiotensin II receptor. ebi.ac.uknih.gov This level of affinity is reported to be comparable to that of losartan (B1675146), a well-established pharmaceutical agent in this class. ebi.ac.uknih.gov

The antihypertensive effects of these synthesized compounds were further investigated through in vivo studies in spontaneously hypertensive rats. ebi.ac.uknih.gov The results indicated that the compounds are capable of lowering blood pressure when administered orally. ebi.ac.uknih.gov One of the lead compounds from this series exhibited a maximum decrease in blood pressure of 48 mm Hg following an oral administration of 10 mg/kg. ebi.ac.uknih.gov Furthermore, this antihypertensive effect was observed to last for 24 hours, demonstrating a duration of action superior to that of losartan in the same animal model. ebi.ac.uknih.gov

While the specific structures and a comprehensive set of quantitative structure-activity relationship (SAR) data for a range of this compound derivatives are not detailed in the available literature, these initial findings underscore the potential of this chemical scaffold in the development of new antihypertensive agents.

Due to the limited publicly available data, a detailed interactive data table with specific IC₅₀ values and structural variations for multiple derivatives could not be compiled.

Structure Activity Relationship Sar and Computational Studies

Systematic Modification of the 5-Methyl-1H-indole-3-carboxylic acid Core for Enhanced Bioactivity

Systematic modification of the indole-3-carboxylic acid scaffold is a key strategy for developing novel therapeutic agents. Research has shown that even minor alterations to the core structure can lead to significant changes in biological activity.

Key modifications and their effects include:

Substitution on the Indole (B1671886) Nitrogen (N1): The hydrogen atom on the indole nitrogen is a common site for modification. Replacing this hydrogen with various alkyl or aryl groups can modulate the compound's lipophilicity and steric properties, influencing how it interacts with biological targets.

Alterations at the Carboxylic Acid Group (C3): The carboxylic acid moiety is crucial for the activity of many indole-3-carboxylic acid derivatives. It can act as a hydrogen bond donor or acceptor, or participate in salt bridge interactions with receptors. drugdesign.org Esterification or conversion to an amide can dramatically alter or even eliminate biological activity, highlighting the importance of this functional group. drugdesign.org

Studies on various indole-3-carboxylic acid derivatives have demonstrated enhanced biological activities, including antihypertensive and antimicrobial effects, through these systematic modifications. nih.govnih.gov For example, a series of novel indole-3-carboxylic acid derivatives showed high nanomolar affinity for the angiotensin II receptor (AT₁ subtype), with some compounds demonstrating a superior ability to lower blood pressure in spontaneously hypertensive rats compared to losartan (B1675146). nih.gov

Influence of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on the indole-3-carboxylic acid framework are critical determinants of biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents play a significant role in molecular interactions.

For example, in the development of HIV-1 fusion inhibitors based on an indole scaffold, the placement and nature of substituents were found to be crucial. nih.govacs.org Structure-activity relationship (SAR) studies revealed that specific substitutions on the aromatic rings of the indole core were necessary to achieve potent inhibition of viral entry. nih.govacs.org Similarly, in a series of multitarget ligands for Major Depressive Disorder, the substitution of a fluorine atom at the C5 position of the indole ring was favorable for affinity to the serotonin transporter. mdpi.com

The following table summarizes the influence of substituents on the activity of various indole derivatives based on related studies.

| Compound Series | Target | Favorable Substituent & Position | Effect on Activity |

| Indole-3-carboxamides | Serotonin Transporter (SERT) | C5-Fluorine | Increased affinity mdpi.com |

| Indole-3-carboxamides | Serotonin Transporter (SERT) | C5-Bromine on benzoxazine framework | Increased lipophilicity, favorable for activity mdpi.com |

| Indole-based HIV-1 Fusion Inhibitors | gp41 Hydrophobic Pocket | Varied substitutions on aromatic systems | Optimization of shape and contact surface area nih.govacs.org |

| Indole-3-propionic acids | Anti-inflammatory/Analgesic targets | 2,5-disubstituted indoles | Promising anti-inflammatory and analgesic activity researchgate.net |

Molecular Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between this compound derivatives and their biological targets at a molecular level.

Ligand-protein interactions and binding site analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Studies on various indole derivatives have used docking to elucidate key interactions. For instance, docking studies of indole analogues as inhibitors of human non-pancreatic secretory phospholipase A₂ (PLA₂) revealed that most compounds formed hydrogen bond interactions with amino acid residues like Asp48, Cys44, His27, Gly29, and Gly31 within the protein's binding pocket. msjonline.org

In another study, novel indole derivatives were docked against cytochrome c peroxidase, where they were found to interact with the active site through hydrogen bonds and pi-stacked interactions. nih.govmdpi.com Similarly, docking of N-substituted β-carboline analogs, which share the indole core, into the active site of cyclin-dependent kinase 2 (CDK₂) showed hydrogen bonding with essential amino acids such as ASP145, ASP86, and LEU83. mdpi.comsciforum.net These computational analyses help to rationalize the observed biological activities and guide the design of more potent inhibitors.

Predictive modeling of biological activity

Molecular docking and 3D-QSAR models can be used to predict the biological activity of novel, un-synthesized compounds. By establishing a relationship between the structure and activity of a known set of molecules, these models can screen virtual libraries of compounds and prioritize those with the highest predicted potency for synthesis and testing. nih.gov This predictive capability significantly accelerates the drug discovery process. For example, 3D-QSAR studies on indole 2-carboxamide derivatives showed a significant correlation between the calculated binding free energies (ΔG) and the experimental inhibitory activities (IC₅₀), indicating that the models could reliably predict the inhibitory potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

2D and 3D-QSAR studies have been successfully applied to indole derivatives to understand the structural requirements for their biological activities. In a study of novel 1H-3-indolyl derivatives as antioxidants, 2D-QSAR modeling was used to recommend the most promising compounds for in vitro testing. mdpi.com The model correlated various physicochemical descriptors with the antioxidant activity, and the predicted IC₅₀ values showed good correlation with the experimental values. mdpi.com

Similarly, 3D-QSAR studies, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), were performed on a series of indole analogues as PLA₂ inhibitors. The resulting models were statistically significant, with a coefficient of determination (r²) of 0.788, and were used to predict the inhibitory activity of a test set of compounds. msjonline.org These QSAR models provide valuable insights into the structural features that are important for activity and can guide the design of new, more potent analogues.

Conformational Analysis and Tautomerism Studies

Tautomerism is a phenomenon where a compound exists in two or more interconvertible isomeric forms. The indole ring system can exhibit tautomerism, where a hydrogen atom can transfer from the nitrogen atom to a carbon atom. researchgate.net While the 1H-indole form is generally the most stable, the existence of other tautomers, even in small amounts, can be significant for its chemical reactivity and biological interactions. researchgate.net The carboxylic acid group itself does not typically exhibit tautomerism, but its presence can influence the electronic properties of the indole ring and potentially the tautomeric equilibrium.

Preclinical Research and Therapeutic Potential

Efficacy in Animal Models of Disease

In vivo neuroprotective effects

Currently, there is no publicly available scientific literature detailing the in vivo neuroprotective effects of 5-Methyl-1H-indole-3-carboxylic acid in animal models. While other indole-containing compounds, such as Indole-3-Carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM), have been investigated for neuroprotective properties in preclinical studies, similar research specifically involving this compound has not been reported. mdpi.commdpi.com

Efficacy in influenza pneumonia models

An extensive review of published research indicates a lack of studies on the efficacy of this compound in animal models of influenza pneumonia. Research into the effects of indole (B1671886) compounds on viral pneumonia has been conducted on derivatives like 3,3′-Diindolylmethane (DIM), but specific data for this compound is not available. mdpi.com

Hypouricemic effects in hyperuricemia models

There is no available data from animal studies to support or refute the hypouricemic effects of this compound in models of hyperuricemia. While various compounds are tested for their potential to lower uric acid levels in animal models, such research has not been published for this specific indole carboxylic acid. nih.govmdpi.com

Safety Profiles and Toxicity Assessments

Hemolytic effects

No specific studies evaluating the hemolytic effects of this compound have been identified in the available scientific literature. Therefore, its potential to cause hemolysis (the rupture or destruction of red blood cells) remains uncharacterized.

Cytotoxicity on normal cell lines

While direct cytotoxicity data for this compound is limited, research on structurally related indole derivatives provides some insight into the potential effects on non-cancerous cells. A study investigating a series of novel 5-hydroxyindole-3-carboxylic acid derivatives found that these compounds exhibited low toxicity and no significant cytotoxic effects on a normal human dermal fibroblast (HDF) cell line. nih.govresearchgate.net The research, which aimed to develop potential anti-breast cancer agents, highlighted that indole derivatives are promising candidates in part because they tend to be less toxic to normal cells compared to malignant cells. nih.gov

The study utilized an MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay to evaluate the cytotoxicity of the synthesized compounds. The findings consistently showed that while the derivatives were effective against the MCF-7 breast cancer cell line, their impact on the viability of normal HDF cells was minimal. nih.govresearchgate.net This suggests a degree of selectivity for cancer cells, which is a desirable characteristic in the development of new therapeutic agents.

Below is a table summarizing the cytotoxicity findings for representative compounds from the study on normal fibroblast cells.

| Compound Tested | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5-hydroxyindole-3-carboxylic acid and ester derivatives | Human Dermal Fibroblasts (HDF) | No significant cytotoxicity observed | nih.govresearchgate.net |

Pharmacokinetic and Pharmacodynamic Considerations of Indole Derivatives

The therapeutic potential of indole derivatives, including this compound, is fundamentally linked to their pharmacokinetic and pharmacodynamic profiles. Pharmacokinetics (PK) determines how the body processes the compound—its absorption, distribution, metabolism, and excretion (ADME)—while pharmacodynamics (PD) describes the biochemical and physiological effects of the compound on the body. The specific arrangement of functional groups on the indole nucleus significantly influences these properties and, consequently, the compound's interaction with biological targets. ontosight.ai

Pharmacokinetic Profile

The journey of an indole derivative through the body is a complex process influenced by its physicochemical properties, such as lipophilicity, molecular weight, and the presence of hydrogen bond donors and acceptors. acs.org These characteristics dictate the compound's ability to cross biological membranes and reach its site of action.

Absorption and Distribution: Many indole derivatives can be administered orally. nih.govmedchemexpress.com For instance, studies on Indole-3-carbinol (I3C), a related indole compound, have investigated its pharmacokinetic properties following both oral and intravenous administration in preclinical models. nih.govresearchgate.net Upon oral administration, a higher concentration of its major metabolite, diindolylmethane (DIM), was found in plasma, the brain, and cerebrospinal fluid compared to intravenous administration. nih.gov This suggests that oral delivery can be an effective route for certain indole compounds to achieve systemic and central nervous system distribution. nih.gov Evidence indicates that I3C and its derivatives can be absorbed from the gut and distributed to well-perfused tissues such as the liver, lungs, and brain. researchgate.net

The table below summarizes key pharmacokinetic observations for a representative indole derivative, Indole-3-carbinol (I3C), based on preclinical studies.

| Parameter | Observation for Indole-3-carbinol (I3C) | Source |

| Administration Routes | Oral and Intravenous | nih.govresearchgate.net |

| Metabolism | Forms a major acid condensation product, diindolylmethane (DIM). | researchgate.net |

| Distribution | Penetrates the brain and cerebrospinal fluid (CSF), particularly in models of ischemic injury. | nih.gov |

| Bioavailability Insight | Oral delivery led to 5-fold higher plasma levels and 4-fold higher brain levels of the metabolite DIM compared to intravenous I3C. | nih.gov |

Pharmacodynamic Profile

The pharmacodynamics of indole derivatives are remarkably diverse, owing to the versatility of the indole scaffold which is found in numerous biologically active compounds. ontosight.ai Modifications to this core structure can lead to compounds with a wide range of biological activities and mechanisms of action. ontosight.ai

Indole-3-carboxylic acid derivatives have been shown to interact with various biological targets, including enzymes and receptors. ontosight.ai For example, novel derivatives of indole-3-carboxylic acid have demonstrated high nanomolar affinity for the angiotensin II receptor (AT₁ subtype), leading to antihypertensive effects in spontaneously hypertensive rats. nih.gov In these studies, the maximum decrease in blood pressure was observed to be superior to that of the established drug losartan (B1675146), with a prolonged effect. nih.gov

Other research has identified indole derivatives as potent inhibitors of Monocarboxylate Transporter 1 (MCT1), a target of interest in oncology. acs.org The inhibitory activity of these compounds was found to be in the submicromolar concentration range. acs.org Furthermore, indole-3-alkane-carboxylic acids have been studied for their influence on carbohydrate and fat metabolism, where they were found to affect glucose tolerance and the concentration of serum-free fatty acids in preclinical models. nih.gov The specific biological activity is highly dependent on the substitutions on the indole ring; for instance, a dimethylaminomethyl group can enhance interaction with certain biological targets due to its basic nature. ontosight.ai

The following table details the pharmacodynamic actions of various indole derivatives as reported in research literature.

| Indole Derivative Class | Pharmacodynamic Action/Target | Reported Effect | Source |

| Indole-3-carboxylic acid derivatives | Angiotensin II receptor (AT₁) antagonists | Lowering of blood pressure in hypertensive models. | nih.gov |

| 2-cyano-3-(1H-indol-3-yl) acrylate (B77674) derivatives | Monocarboxylate Transporter 1 (MCT1) inhibition | Inhibition of MCT1-mediated transport in submicromolar concentrations. | acs.org |

| Indole-3-carbinol (I3C) | Neuroprotection | Reduction in neurological deficits and brain infarction in ischemic stroke models. | nih.govresearchgate.net |

| Indole-3-propionic acid / Indole-3-butyric acid | Metabolic modulation | Deterioration of glucose tolerance and increase in serum free fatty acids. | nih.gov |

| This compound | Pharmaceutical Intermediate | Serves as a key building block in the synthesis of various pharmaceuticals, including potential anti-cancer agents. | chemimpex.com |

While specific pharmacokinetic and pharmacodynamic data for this compound are not extensively detailed in the literature, its role as a crucial intermediate in the synthesis of bioactive molecules is well-established. chemimpex.comchemimpex.com The final pharmacological profile of compounds derived from it would be contingent on the specific structural modifications made during synthesis.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

While traditional methods for indole (B1671886) synthesis are well-established, the future lies in developing more efficient, scalable, and environmentally benign pathways. A significant advancement is the use of microwave-assisted synthesis for functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com This method, utilizing a palladium-catalyzed intramolecular oxidative coupling, offers reduced reaction times and high yields. mdpi.com Another promising approach involves the use of propylphosphonic anhydride (B1165640) (T3P), a coupling reagent that facilitates selective amide formation under mild conditions, which has been applied to indole-3-acetic acid derivatives. unmc.edu

Future research should focus on optimizing these modern techniques for 5-Methyl-1H-indole-3-carboxylic acid specifically. The goal is to create diverse libraries of derivatives by introducing various functional groups, which is crucial for structure-activity relationship (SAR) studies. mdpi.comunmc.edu Flow chemistry also presents a viable path for the rapid scale-up production of indole-3-carboxylic esters, which would be essential for producing materials required for extensive preclinical and clinical trials.

Table 1: Comparison of Synthetic Methodologies for Indole Carboxylate Derivatives

| Methodology | Key Reagents/Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Palladium catalyst, Microwave irradiation | Reduced reaction times, High yields, High regioselectivity | mdpi.com |

| T3P Coupling | Propylphosphonic anhydride (T3P) | Mild conditions, Readily soluble, Efficient amide formation | unmc.edu |

| Fischer Indole Synthesis | Bicyclic hydrazine (B178648), α-ketoester | Established method for tricyclic indole-2-carboxylic acids | nih.gov |

| Amide Bond Formation | EDC·HCl, HOBt, DIPEA | Standard method for coupling carboxylic acids to amines | nih.gov |

Development of Targeted Delivery Systems for this compound Derivatives

A significant research gap exists in the area of targeted delivery for indole-based compounds. While the versatility of carboxylic acid derivatives in chemical modification makes them suitable for creating tailored drug delivery vehicles, specific systems for this compound have not been extensively explored. patsnap.com The development of such systems is a critical future direction to enhance therapeutic efficacy and minimize off-target side effects. patsnap.com

Future investigations could involve conjugating these indole derivatives to targeting moieties such as antibodies, peptides, or nanoparticles that recognize specific markers on diseased cells, for instance, in cancer. This would concentrate the therapeutic agent at the site of action, increasing its potency and reducing systemic exposure. Research into prodrug strategies, where the indole derivative is masked to become active only under specific physiological conditions (e.g., the tumor microenvironment), also holds considerable promise.

Advanced In Vitro and In Vivo Pharmacological Profiling

The indole scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects. mdpi.comontosight.ai Advanced pharmacological profiling is essential to fully characterize the potential of new this compound derivatives. Recent studies have demonstrated the potent anticancer activity of various indole-3-carboxylic acid analogues. For example, conjugates with the sesquiterpene melampomagnolide-B showed remarkable growth inhibition against leukemia and solid tumor cell lines, with GI50 values in the nanomolar to low micromolar range. nih.gov Similarly, novel 5-hydroxyindole-3-carboxylic acid derivatives have shown potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov

In vivo studies have also shown promise. A nonplanar analogue of fascaplysin, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide, proved efficacious in mouse xenograft models of human tumors. acs.org Furthermore, certain indole-3-carboxylic acid derivatives have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats, with effects superior to losartan (B1675146). nih.gov Future work must expand upon this foundation, utilizing a broad range of cancer cell lines and animal models of various diseases to build a comprehensive pharmacological profile for promising lead compounds.

Table 2: Pharmacological Activity of Selected Indole-3-Carboxylic Acid Derivatives

| Compound/Derivative Class | Target/Assay | Activity (IC50 / GI50 / EC50) | In Vitro/In Vivo | Reference |

| Indole-3-acrylic acid conjugate (7j) | Leukemia cell sub-panel | 0.03-0.30 µM (GI50) | In Vitro | nih.gov |

| Indole-3-carboxylic acid conjugate (7k) | Leukemia cell sub-panel | 0.04-0.28 µM (GI50) | In Vitro | nih.gov |

| 5-Hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 breast cancer cells | 4.7 µM (EC50) | In Vitro | nih.gov |

| Pyrazolyl-s-triazine with indole motif (16) | A549 lung cancer cells | 2.66 µM (IC50) | In Vitro | mdpi.com |

| Biphenyl-4-carboxylic acid analogue (CA224) | HCT-116 & NCI-H460 xenografts | Efficacious at 1/10th MTD | In Vivo | acs.org |

| Novel Indole-3-carboxylic acid derivatives | Angiotensin II receptor (AT1R) | 11.3 nM (IC50) | In Vitro | mdpi.com |

Clinical Translation Potential of Key Analogues

Translating promising preclinical candidates into clinical use is a major challenge. For derivatives of this compound, the path forward can be informed by the trajectory of other indole-based drugs. For instance, Anlotinib, a multi-target tyrosine kinase inhibitor featuring an indole core, is used for advanced lung cancer treatment. nih.gov Nintedanib, another indole-based compound, is approved for non-small cell lung cancer (NSCLC) in combination with other agents. nih.gov The clinical success of these compounds underscores the therapeutic viability of the indole scaffold.

A key analogue, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide, has shown a promising therapeutic window and efficacy in human xenograft models, indicating its potential for clinical development. acs.org Future research must focus on rigorous preclinical toxicology, pharmacokinetics, and pharmacodynamics studies to identify analogues with the highest potential for success in human trials. The development of 3,3′-diindolylmethane (DIM), a metabolite of indole-3-carbinol (B1674136), as a nutraceutical with anticancer potential further highlights that indole derivatives can successfully be translated for human use. oup.com

Combination Therapies involving this compound derivatives

A powerful future direction for cancer therapy is the use of combination treatments to overcome drug resistance and enhance efficacy. Indole-3-carboxylic acid has been shown to enhance the anti-colorectal cancer potency of Doxorubicin by inducing cell senescence, an effect confirmed in xenograft tumor models in mice. medchemexpress.com This synergistic interaction suggests that derivatives of this compound could be developed as adjuvants to existing chemotherapy regimens.

The potential for combination therapy extends beyond cancer. Indole-3-carboxamido-polyamine conjugates have been investigated as antibiotic potentiators, capable of enhancing the action of legacy antibiotics against drug-resistant bacteria. nih.gov Furthermore, established indole-based drugs like Nintedanib and Vinorelbine are already used as part of combination chemotherapy protocols for NSCLC. nih.gov Future studies should systematically screen this compound derivatives in combination with a wide range of standard-of-care drugs for various diseases to identify synergistic pairings.

Investigation of Polypharmacology and Multi-target Approaches